molecular formula C18H25N3O2S B4224826 N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide

Cat. No.: B4224826
M. Wt: 347.5 g/mol
InChI Key: ZAMJMKKERKSZIM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrrolidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with 3-(1-pyrrolidinylcarbonyl)-1-piperidineamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent quality control measures. The use of automated systems for temperature and pressure regulation ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. For instance, its interaction with neurotransmitter receptors in the brain can influence neuronal signaling pathways, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide
  • 2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
  • N-[2-(4-methoxyphenyl)acetyl]-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Uniqueness

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine and pyrrolidine rings, along with the methoxyphenyl group, make it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(pyrrolidine-1-carbonyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-23-16-8-6-15(7-9-16)19-18(24)21-12-4-5-14(13-21)17(22)20-10-2-3-11-20/h6-9,14H,2-5,10-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJMKKERKSZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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